molecular formula C11H15NO2 B15092386 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol

Cat. No.: B15092386
M. Wt: 193.24 g/mol
InChI Key: KLFUHUINYPUPTP-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H15NO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-ylmethanol.

    Amination: The hydroxyl group of the starting material is converted to an amine group through a reaction with an appropriate amine source under controlled conditions.

    Ethanolamine Addition: The resulting intermediate is then reacted with ethanolamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.

Scientific Research Applications

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor in the synthesis of the target compound.

    1-Benzofuran-5-ylmethylamine: Another benzofuran derivative with similar structural features.

    2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: A related compound with a different substitution pattern.

Uniqueness

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is unique due to its specific substitution pattern and the presence of both amine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol (CAS No. 1157609-84-1) is an organic compound with a unique structure that includes a benzofuran moiety linked to an ethanolamine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of 193.24 g/mol. Its structure features both amine and alcohol functional groups, which are critical for its chemical reactivity and biological interactions. The presence of the benzofuran ring is particularly significant, as benzofuran derivatives are known for their diverse biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties by inhibiting the growth of various bacterial strains.
  • Antioxidant Properties : The compound's structural features suggest potential antioxidant capabilities, which could protect cells from oxidative stress.
  • Neuroprotective Effects : Analogues of benzofuran have been studied for their neuroprotective effects, indicating that this compound may also offer similar benefits.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged significantly, suggesting that structural variations can influence bioactivity.

Compound NameMIC (µg/mL)Target Organism
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.039C. albicans

Neuroprotective Studies

Research on related benzofuran compounds has demonstrated neuroprotective effects in animal models. For example, one study showed that certain derivatives protected mice from head injuries by inhibiting lipid peroxidation and scavenging superoxyl radicals .

Case Studies

Several case studies have investigated the biological activities of compounds structurally similar to this compound:

  • Study on Neuroprotection : A series of alpha-tocopherol analogues were synthesized to evaluate their neuroprotective properties against oxidative stress in brain tissues. The findings indicated that certain analogues exhibited significant protective effects .
  • Antimicrobial Efficacy : A comparative study on various alkaloids demonstrated that specific structural modifications enhanced antimicrobial activity against pathogens like E. coli and S. aureus .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)ethanol

InChI

InChI=1S/C11H15NO2/c13-5-4-12-8-9-1-2-11-10(7-9)3-6-14-11/h1-2,7,12-13H,3-6,8H2

InChI Key

KLFUHUINYPUPTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CNCCO

Origin of Product

United States

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